[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGKSYAXUJMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methylpiperazin 1 Yl Cycloheptyl Methanamine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org This process involves "disconnections," which are the reverse of known chemical reactions, to identify potential precursors, or "synthons." ias.ac.in
For [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine, the primary disconnection points are the carbon-nitrogen bonds linking the three main structural components. A logical retrosynthetic approach would involve the following disconnections:
Disconnection of the methanamine group: This leads to a key intermediate, a cycloheptanone (B156872) derivative bearing the 4-methylpiperazine moiety. The methanamine can be introduced in a final step via a reaction such as reductive amination.
Disconnection of the 4-methylpiperazine ring: This simplifies the molecule to a cycloheptanone with a reactive site for the introduction of the piperazine (B1678402).
Disconnection of the cycloheptyl ring: This breaks the carbocyclic structure down to a linear precursor, which can be cyclized.
This analysis identifies the following key precursors:
Cycloheptanone
A source of the aminomethyl group (e.g., nitromethane (B149229) or cyanide)
Development of Original Synthetic Routes
The synthesis of this compound can be approached through several routes, each involving the strategic introduction of the three core moieties.
Amination Reactions for Methanamine Moiety Introduction
The introduction of the methanamine group is a critical step. A common and effective method is reductive amination. youtube.com This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent. youtube.com In this synthesis, the ketone would be a cycloheptanone derivative.
Another approach is the addition of a cyanide source to the ketone, forming a cyanohydrin, which can then be reduced to the primary amine. This method, however, involves the use of highly toxic reagents. A Strecker-type synthesis could also be envisioned, where the cycloheptanone derivative reacts with an ammonia (B1221849) and cyanide source.
Cycloalkylation or Ring Formation Strategies for the Cycloheptyl Core
The seven-membered cycloheptyl ring can be formed through various cyclization strategies. nih.gov One approach is ring-closing metathesis, which has been successfully used to create seven-membered carbocycles. nih.govnih.gov This would involve an acyclic diene precursor that can be cyclized using a Grubbs catalyst.
Alternatively, intramolecular alkylation reactions can be employed. For instance, a linear precursor with terminal reactive groups could be induced to cyclize. The synthesis of nine-membered rings, which can be challenging, often relies on strategies that control the conformation to facilitate cyclization, a principle that can be applied to seven-membered rings as well. nih.gov
Incorporation of the 4-Methylpiperazine Moiety
The 4-methylpiperazine group can be introduced via nucleophilic substitution or reductive amination. If the cycloheptyl precursor has a suitable leaving group, direct alkylation of 1-methylpiperazine can be achieved.
A more common approach is the reaction of 1-methylpiperazine with a cycloheptanone. This reaction, often carried out under acidic conditions, forms an enamine or iminium ion intermediate, which can then be reduced to yield the desired substituted cycloheptane (B1346806). This is a well-established method for incorporating piperazine moieties into cyclic structures. mdpi.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthetic route is highly dependent on the optimization of reaction conditions for each step. This includes the choice of solvents, temperature, reaction time, and catalysts.
For instance, in the reductive amination step to introduce the methanamine, the choice of reducing agent is crucial. While sodium borohydride (B1222165) is a common choice, other reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can offer milder conditions and improved selectivity. youtube.com The pH of the reaction medium also plays a significant role in the formation of the intermediate iminium ion. youtube.com
Catalyst Screening and Ligand Effects
Catalysts are pivotal in many of the key transformations, particularly in ring-closing metathesis and any cross-coupling reactions that might be employed to build the precursors. For ring-closing metathesis, a variety of ruthenium-based Grubbs catalysts are available, and screening different generations of these catalysts can significantly impact the yield and stereoselectivity of the cyclization.
In reactions involving palladium-catalyzed cross-coupling, the choice of ligand can dramatically influence the outcome. researchgate.net Different phosphine-based or N-heterocyclic carbene ligands can be screened to find the optimal conditions for a given transformation.
Below are interactive tables summarizing potential optimization parameters for key reaction steps.
Table 1: Optimization of Reductive Amination for Methanamine Introduction
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | High yield, minimal side products |
| Solvent | Methanol (B129727) | Dichloromethane (B109758) | Tetrahydrofuran (B95107) | Good solubility of reactants, inert |
| pH | 4-5 | 6-7 | 8-9 | Efficient iminium ion formation |
| Temperature | 0 °C | Room Temperature | 50 °C | Controlled reaction rate |
Table 2: Catalyst Screening for Ring-Closing Metathesis
| Catalyst | Ligand Type | Generation | Typical Loading (mol%) | Expected Efficiency |
| Grubbs Catalyst | Phosphine | First | 5-10 | Moderate to good |
| Hoveyda-Grubbs Catalyst | Styrenyl ether | Second | 1-5 | High |
| Zhan Catalyst | 1-3 | High, good for hindered substrates |
Solvent and Temperature Optimization
The optimization of solvent and temperature is a critical step in the development of an efficient synthesis for this compound. A common and effective method for the synthesis of such compounds is reductive amination. nih.gov This process would likely involve the reaction of a suitable carbonyl compound, such as 1-(4-methylpiperazin-1-yl)cycloheptanecarbaldehyde, with an amine source in the presence of a reducing agent. The choice of solvent and reaction temperature can significantly influence the reaction rate, yield, and purity of the final product.
Initial studies would typically screen a range of protic and aprotic solvents to determine the optimal medium for the reaction. Solvents such as methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF) are common choices for reductive amination reactions. The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as the activity of the reducing agent.
Temperature is another crucial parameter to be optimized. While some reductive aminations proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. Therefore, a careful balance must be struck to maximize the yield and purity of this compound.
A hypothetical optimization study for the final reductive amination step is presented in the table below. In this theoretical study, the reaction of 1-(4-methylpiperazin-1-yl)cycloheptanecarbonitrile with a reducing agent like lithium aluminum hydride is examined under various solvent and temperature conditions.
Table 1: Hypothetical Optimization of Solvent and Temperature for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | 25 | 24 | 45 | 85 |
| 2 | Tetrahydrofuran (THF) | 25 | 24 | 60 | 90 |
| 3 | Methanol | 25 | 24 | 55 | 88 |
| 4 | Ethanol | 25 | 24 | 58 | 89 |
| 5 | Tetrahydrofuran (THF) | 0 | 24 | 50 | 92 |
| 6 | Tetrahydrofuran (THF) | 65 (reflux) | 12 | 75 | 80 |
| 7 | Diethyl Ether | 0 to 25 | 18 | 68 | 95 |
| 8 | Diethyl Ether | 35 (reflux) | 12 | 72 | 82 |
Based on this hypothetical data, diethyl ether at a controlled temperature from 0 to 25°C appears to provide the best balance of yield and purity for this transformation.
Alternative Synthetic Pathways
Beyond the optimization of a single synthetic route, exploring alternative pathways is essential for identifying more efficient, scalable, and sustainable methods for producing this compound.
Divergent Synthesis Approaches
Divergent synthesis strategies offer an efficient way to generate a library of related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net For the synthesis of this compound, a divergent approach could begin with a key intermediate such as 1-aminocycloheptanecarbonitrile.
From this central scaffold, various piperazine derivatives could be introduced. For instance, reaction with different substituted piperazines would allow for the exploration of the impact of the piperazine substituent on the properties of the final molecule. Furthermore, modifications to the cycloheptyl ring or the methanamine moiety could be introduced at a later stage, further expanding the diversity of the synthesized compounds. This strategy allows for the rapid generation of analogues for biological screening and optimization of desired properties.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. mdpi.com For the synthesis of this compound, several green chemistry strategies could be implemented.
One key principle is the use of environmentally benign solvents. mdpi.com Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, 2-propanol, or even water, where feasible, can significantly reduce the environmental footprint of the synthesis. researchgate.net
Atom economy is another crucial consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com This can be achieved by favoring addition reactions over substitution or elimination reactions and by avoiding the use of protecting groups, which add steps and generate waste. nih.gov
The use of catalytic reagents instead of stoichiometric ones is also a cornerstone of green chemistry. For instance, employing a catalytic amount of a heterogeneous catalyst for a hydrogenation step, which can be easily recovered and reused, is preferable to using a stoichiometric metal hydride reducing agent that is consumed in the reaction and generates metallic waste.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact mass of the molecule. This exact mass is then used to deduce the elemental composition, thereby confirming the molecular formula.
For [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine, with a proposed molecular formula of C₁₃H₂₇N₃, the theoretical monoisotopic mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, which typically forms the protonated molecule [M+H]⁺.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₃H₂₇N₃ | 225.2205 |
| [M+H]⁺ | C₁₃H₂₈N₃⁺ | 226.2283 |
Experimental determination of the m/z value for the protonated molecule that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns. The fragmentation of piperazine (B1678402) derivatives often involves the cleavage of the piperazine ring or the bonds adjacent to it. researchgate.netmdpi.com Expected fragmentation pathways for this molecule would include the loss of the aminomethyl group, cleavage of the cycloheptyl ring, and fragmentation of the piperazine moiety, providing valuable data to support the proposed connectivity.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and confirms the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the cycloheptyl ring, the aminomethyl group (-CH₂NH₂), the piperazine ring, and the N-methyl group (-NCH₃). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would be expected to show signals for the carbons of the cycloheptyl ring, the quaternary carbon, the aminomethyl carbon, the piperazine ring carbons, and the N-methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Cycloheptyl Quaternary Carbon | - | ~40-50 |
| Cycloheptyl CH₂ | ~1.4-1.8 (broad multiplet) | ~25-35 |
| -C H₂NH₂ | ~2.5-2.7 (singlet) | ~45-55 |
| -CH₂N H₂ | ~1.5-2.5 (broad singlet) | - |
| Piperazine CH₂ (adjacent to N-cycloheptyl) | ~2.4-2.6 (multiplet) | ~50-55 |
| Piperazine CH₂ (adjacent to N-methyl) | ~2.3-2.5 (multiplet) | ~55-60 |
| N-CH₃ | ~2.2-2.3 (singlet) | ~45-50 |
Note: The primary amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature. Adding D₂O to the sample would cause this signal to disappear due to H-D exchange, confirming its assignment. openstax.org
While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the target molecule, COSY would show correlations between the various protons within the cycloheptyl ring, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the singlet at ~2.2-2.3 ppm would correlate with the carbon signal at ~45-50 ppm, confirming the N-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations would include:
Protons on the cycloheptyl ring and the aminomethyl group correlating to the quaternary carbon.
Protons on the piperazine ring correlating to the quaternary carbon, confirming the cycloheptyl-piperazine linkage.
The N-methyl protons correlating to the adjacent piperazine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximities between the aminomethyl protons and certain protons on the piperazine or cycloheptyl rings, defining the molecule's conformational preferences in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands.
N-H Stretching: The primary amine (-NH₂) will exhibit a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. openstax.orgwpmucdn.com
C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present due to the stretching of the numerous aliphatic C-H bonds in the cycloheptyl and piperazine rings.
N-H Bending: A bending (scissoring) vibration for the primary amine is expected around 1590-1650 cm⁻¹. wpmucdn.com
C-N Stretching: The C-N stretching vibrations for both the tertiary and primary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹. The absence of an N-H stretch for a tertiary amine is a key distinguishing feature. rockymountainlabs.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like N-H are often weaker in Raman, non-polar, symmetric bonds provide strong signals.
C-H Stretching: The aliphatic C-H stretching region (2800-3000 cm⁻¹) will be very intense. spectroscopyonline.com
C-C Stretching: The C-C single bond stretches within the cycloheptyl and piperazine rings will give rise to a series of bands in the fingerprint region (800-1200 cm⁻¹).
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide definitive, high-resolution structural data.
The analysis would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsion angles. Crucially, it would reveal the solid-state conformation of both the cycloheptyl and piperazine rings. Saturated six-membered rings like piperazine strongly prefer a chair conformation to minimize steric strain, and this is what would be expected. iucr.orgnih.gov The seven-membered cycloheptyl ring is more flexible and can adopt several low-energy conformations, such as the twist-chair, and X-ray analysis would identify the specific conformation adopted in the crystal lattice. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictate the crystal packing.
Chromatographic Methods for Purity Determination and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of the compound and for identifying and quantifying any impurities. The development of a robust chromatographic method is a critical step in quality control.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of amines.
Stationary Phase: A C18 or C8 column is typically employed.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. Gradient elution is often necessary to resolve all components.
Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~210 nm) may be possible. sielc.com However, more universal detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) would be more suitable and provide higher sensitivity. An LC-MS method would be particularly powerful, allowing for the determination of the molecular weights of any impurities. nih.gov
Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities.
Column: A polar capillary column is generally preferred for amine analysis.
Derivatization: Amines can exhibit poor peak shape in GC due to their basicity. Derivatization may be required to improve volatility and chromatographic performance. nih.gov
Detection: Flame Ionization Detection (FID) provides a general response for organic compounds, while a Mass Spectrometer (GC-MS) detector allows for the identification of impurities based on their mass spectra and fragmentation patterns. researchgate.netfigshare.com
Impurity Profiling: A comprehensive impurity profile involves identifying and quantifying all impurities present in the final compound above a certain threshold (e.g., 0.1%). researchgate.net These impurities can arise from starting materials, by-products of the synthesis, or degradation products. A combination of HPLC and LC-MS is typically used to establish this profile, which is crucial for ensuring the safety and efficacy of the compound.
High-Performance Liquid Chromatography (HPLC)
The analysis of piperazine-containing compounds, such as this compound, by HPLC often requires derivatization to enhance detectability. jocpr.comjocpr.com Since the native compound absorbs poorly in the ultraviolet (UV) spectrum, a common strategy involves reacting it with a UV-active labeling agent. jocpr.comjocpr.com For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a stable, UV-active derivative, allowing for sensitive detection at low concentrations. jocpr.comjocpr.com
Method development for this compound would focus on achieving optimal separation from potential impurities and starting materials. A reversed-phase column, such as a C18, is typically employed. The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. jocpr.com The addition of modifiers such as diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and chromatographic efficiency for amine-containing compounds. jocpr.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak IC |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (after derivatization) |
| Injection Volume | 10 µL |
Note: This table represents a potential starting point for method development based on similar compounds and is not based on experimentally verified data for this compound.
Validation of the HPLC method is crucial and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comjocpr.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is a powerful technique for the identification of volatile and semi-volatile byproducts that may arise during the synthesis or degradation of this compound. The synthesis of related piperazine derivatives can involve various reagents and intermediates, some of which may be volatile. osi.lv For example, the synthesis of 1-amino-4-methylpiperazine (B1216902) has been achieved through the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine. osi.lv
A GC-MS analysis would involve separating the volatile components of a sample on a capillary column followed by detection and identification by a mass spectrometer. The resulting mass spectra provide a molecular fingerprint of each compound, allowing for its identification by comparison to spectral libraries. This is particularly useful for identifying unexpected impurities or degradation products that may not be detectable by HPLC.
Table 2: Potential Volatile Byproducts in Synthesis
| Compound Name | Potential Origin |
|---|---|
| 1-Methylpiperazine (B117243) | Starting material or impurity |
| Cycloheptanone (B156872) | Starting material or impurity |
| N,N-di(2-chloroethyl)methylamine | Intermediate in related syntheses |
Note: This table lists compounds that could potentially be present based on general synthetic routes for similar structures.
The identification of byproducts is critical for understanding the reaction pathways and for ensuring the purity and safety of the final compound. For instance, the presence of nitrosamines, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), can be a concern in pharmaceuticals containing a piperazine moiety, and sensitive analytical methods are required for their detection. mdpi.com
Computational Chemistry and Theoretical Studies of 1 4 Methylpiperazin 1 Yl Cycloheptyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure and Reactivity DescriptorsThis analysis would involve calculating the molecule's electronic structure to predict its reactivity and stability. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. An electrostatic potential (ESP) map would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
Table 1: Hypothetical Quantum Chemical Descriptors
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region most likely to donate electrons (e.g., lone pairs on nitrogens). |
| LUMO Energy | +1.2 eV | Region most likely to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. This is critical for assessing its potential as a therapeutic agent. The process involves predicting the binding mode and estimating the binding affinity, typically reported in kcal/mol. A lower binding energy score indicates a more favorable interaction. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the target's active site.
Table 2: Hypothetical Molecular Docking Results Against a Kinase Target
| Parameter | Hypothetical Result | Interpretation |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | Strong predicted binding to the target. |
| Interacting Residues | ASP-145, LYS-72, PHE-160 | Amine group forms a hydrogen bond with ASP-145; cycloheptyl ring sits (B43327) in a hydrophobic pocket defined by PHE-160. |
While the framework for such a computational investigation is well-established, the specific data for "[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine" remains to be determined by future research.
Exploration of Potential Binding Sites on Macromolecular Targets
Computational methods are instrumental in identifying and characterizing potential binding sites on macromolecular targets for ligands like this compound. Techniques such as molecular docking and binding site prediction algorithms are employed to explore the surface of proteins and identify cavities and pockets that can accommodate the ligand.
The structural motifs of this compound, namely the piperazine (B1678402) ring, the cycloheptyl group, and the methanamine moiety, suggest potential interactions with a variety of biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. bohrium.com The piperazine moiety is a common scaffold in many centrally acting agents, implying that this compound could potentially target receptors in the central nervous system. nih.gov
Binding site analysis often involves the use of software that can identify pockets on a protein's surface and score them based on properties such as volume, depth, and hydrophobicity. For a molecule like this compound, potential binding sites would likely feature a combination of hydrophobic pockets to accommodate the cycloheptyl and methyl groups, along with regions capable of forming hydrogen bonds with the amine and piperazine nitrogens.
Pharmacophore modeling, based on a set of known active ligands, can also be used to define the key features of a binding site. For piperazine-based ligands, a common pharmacophore model includes a basic nitrogen center, hydrophobic features, and potentially hydrogen bond donors or acceptors. nih.govresearchgate.net These models can then be used to screen for potential binding sites on various macromolecules.
Table 1: Potential Macromolecular Targets and Binding Site Characteristics for Analogues of this compound
| Macromolecular Target Class | Key Binding Site Features | Rationale for Potential Interaction |
| G Protein-Coupled Receptors (GPCRs) | Transmembrane helical domains forming a binding pocket, presence of charged and aromatic residues. nih.gov | The piperazine moiety is a common feature in many GPCR ligands. nih.gov |
| Sigma Receptors | A central basic core with two adjacent hydrophobic pockets. nih.gov | The structure aligns with the pharmacophore model for sigma receptor ligands. nih.gov |
| Urease | Active site containing nickel ions and key amino acid residues for catalysis. | Piperazine derivatives have shown inhibitory activity against urease. nih.gov |
| Cholinesterases | Catalytic active site (CAS) and peripheral anionic site (PAS). | Piperazine can act as a linker to span different sites within the enzyme gorge. mdpi.com |
Elucidation of Predicted Binding Modes and Key Interacting Residues
Molecular docking simulations are a primary tool for predicting the binding mode of a ligand within a target's active site and identifying the key interacting residues. In the absence of direct studies on this compound, we can infer potential binding modes from studies on analogous compounds.
For instance, in docking studies of piperazine derivatives with GPCRs, the protonated piperazine nitrogen often forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3. nih.gov The cycloheptyl group of this compound would likely occupy a hydrophobic pocket formed by non-polar amino acid residues. The methanamine group could act as a hydrogen bond donor or acceptor with nearby residues.
Similarly, in the context of sigma receptors, the basic amine of the piperazine ring is predicted to interact with a key acidic residue, such as glutamate (B1630785) or aspartate, while the hydrophobic portions of the molecule occupy adjacent hydrophobic pockets. nih.gov
Table 2: Predicted Key Interacting Residues for Piperazine Analogues in Different Receptor Classes
| Receptor Class | Key Interacting Residue Types | Predicted Interaction |
| GPCRs (e.g., Dopamine D2) | Aspartic Acid | Ionic interaction with the protonated piperazine nitrogen. nih.gov |
| Phenylalanine, Tryptophan, Leucine | Hydrophobic interactions with the cycloalkyl and methyl groups. | |
| Sigma Receptors | Glutamic Acid (e.g., Glu172) | Crucial multi-polar interaction with the basic amino moiety. nih.gov |
| Tyrosine, Phenylalanine | Hydrophobic interactions with the ligand's hydrophobic groups. nih.gov | |
| Urease | Nickel Ions in Active Site | Coordination with the ligand. |
| Histidine, Aspartic Acid | Hydrogen bonding and electrostatic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability with Analogues)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR models for this compound exist, the principles of QSAR are highly applicable to this compound and its analogues.
Development of Descriptors for Structural Features
To build a QSAR model, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and electronic features.
For a compound like this compound and its analogues, a range of descriptors would be calculated:
Physicochemical Descriptors: These include lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). The cycloheptyl group would significantly contribute to the lipophilicity of the molecule.
Topological Descriptors: These are numerical representations of the molecular graph, such as connectivity indices (e.g., Kier & Hall indices) and shape indices.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The nitrogen atoms of the piperazine ring would carry significant partial negative charges.
3D Descriptors: These are derived from the three-dimensional conformation of the molecule and include descriptors of molecular shape and volume.
Table 3: Examples of Molecular Descriptors Applicable to this compound and its Analogues
| Descriptor Class | Specific Descriptor Example | Relevance to the Structure |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the overall lipophilicity, influenced by the cycloheptyl group. |
| Polar Surface Area (PSA) | Represents the polar surface, mainly contributed by the nitrogen and hydrogen atoms of the piperazine and amine groups. | |
| Topological | Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |
| 3D | Molecular Volume | Represents the space occupied by the molecule, important for fitting into a binding pocket. |
Predictive Models for Biological Interaction Potency
Once a set of descriptors is calculated for a series of analogous compounds with known biological activities, statistical methods are used to build a predictive QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.
The resulting QSAR equation can be used to predict the biological activity of new, untested compounds based on their calculated descriptors. For example, a hypothetical QSAR model for a series of piperazine-cycloalkyl-methanamine analogues might take the form:
Biological Activity = c0 + c1(LogP) + c2(PSA) + c3*(Molecular Shape Index)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal that higher lipophilicity and a specific molecular shape are positively correlated with the desired biological activity, while a larger polar surface area is negatively correlated.
The validity and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.gov The development of robust QSAR models for analogues of this compound would be a valuable tool in guiding the synthesis of new derivatives with potentially improved biological potency.
Based on a comprehensive search of available scientific literature, there is no publicly accessible data regarding the biological interactions of the chemical compound this compound in preclinical models. Specifically, information pertaining to its receptor binding affinity, enzyme modulation, and effects in cell-based functional assays is not available in the public domain.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:
Investigation of Biological Interactions in Preclinical Models in Vitro and Cellular Studies
Cell-Based Functional Assays
Without specific preclinical data from in vitro and cellular studies on [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy.
Intracellular Signaling Pathway Modulation (e.g., cAMP, calcium flux)
No studies were identified that investigated the effect of this compound on intracellular second messengers such as cyclic AMP (cAMP) or calcium (Ca2+) flux. Therefore, no data tables or detailed findings on its potential to modulate these key signaling pathways can be presented.
Reporter Gene Assays for Transcriptional Activity
There is no available information from reporter gene assays concerning the ability of this compound to modulate the transcriptional activity of specific genes. Such assays are crucial for understanding a compound's influence on gene expression, but no such research has been published for this particular molecule.
Selectivity and Off-Target Profiling in Biological Systems
Broad Panel Screening for Unintended Interactions
Information regarding the screening of this compound against a broad panel of biological targets to identify potential unintended interactions is not available. This type of profiling is essential for assessing the specificity of a compound and predicting potential side effects.
Counter-Screening Against Closely Related Receptors or Enzymes
No data has been published on the counter-screening of this compound against receptors or enzymes that are structurally or functionally related to any potential primary target. This analysis is a key step in determining the selectivity of a compound.
Metabolic Stability and Metabolite Identification in Preclinical Systems
In Vitro Metabolic Stability Assessment
The initial assessment of a drug candidate's metabolic stability is crucial for predicting its pharmacokinetic profile. This is typically evaluated using in vitro systems such as liver microsomes and hepatocytes from various animal species.
Microsomal Stability (Liver Microsomes from Animal Models)
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolic reactions. The stability of a compound in this system provides a measure of its susceptibility to oxidative metabolism. For [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine, the primary sites of metabolism would likely be the N-methylpiperazine ring and the cycloheptyl group.
Potential metabolic reactions in liver microsomes include N-demethylation of the methylpiperazine moiety and hydroxylation of the cycloheptyl ring. The rate of metabolism can be quantified by measuring the disappearance of the parent compound over time and is often expressed as half-life (t½) and intrinsic clearance (CLint). While specific data for the target compound is unavailable, a representative data table for a hypothetical compound with this structure is presented below.
Table 1: Representative Microsomal Stability Data
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 45 | 15.4 |
| Monkey | 55 | 12.6 |
| Human | 60 | 11.6 |
This data is illustrative and not based on direct experimental results for this compound.
Hepatocyte Stability (Animal Origin)
Hepatocytes provide a more complete in vitro model as they contain both phase I and phase II metabolic enzymes, as well as transporters. This allows for a more comprehensive assessment of a compound's metabolic fate. In addition to the oxidative reactions observed in microsomes, this compound could undergo conjugation reactions (phase II) in hepatocytes, such as glucuronidation of hydroxylated metabolites.
The stability in hepatocytes is also determined by monitoring the decrease in the parent compound's concentration over time.
Table 2: Representative Hepatocyte Stability Data
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
|---|---|---|
| Rat | 40 | 17.3 |
| Dog | 70 | 9.9 |
| Human | 85 | 8.2 |
This data is illustrative and not based on direct experimental results for this compound.
Identification and Structural Characterization of Major Metabolites
Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for active or toxic metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for detecting and tentatively identifying metabolites in complex biological matrices. mdpi.comnih.gov Following incubation with microsomes or hepatocytes, samples would be analyzed by LC-MS/MS to detect potential metabolites of this compound. The high resolution and sensitivity of modern mass spectrometers allow for the detection of metabolites at low concentrations and the determination of their elemental composition.
Common metabolic transformations that would be screened for include:
Oxidation: Addition of an oxygen atom (+16 Da), often leading to hydroxylation on the cycloheptyl ring or N-oxidation of the piperazine (B1678402) nitrogens.
N-Demethylation: Loss of the methyl group from the piperazine ring (-14 Da).
Dealkylation: Cleavage of the bond between the cycloheptyl ring and the methanamine group.
Glucuronidation: Conjugation with glucuronic acid (+176 Da) on a hydroxylated metabolite.
NMR Spectroscopy for Metabolite Structure Elucidation
While LC-MS/MS can provide the mass and fragmentation pattern of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating their precise chemical structure. nih.govnih.gov Once sufficient quantities of major metabolites are produced and isolated, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted. These experiments provide information about the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the site of metabolic modification. For instance, NMR would be crucial to determine the exact position of hydroxylation on the cycloheptyl ring.
Enzyme Kinetics of Metabolic Pathways (e.g., Cytochrome P450 inhibition/induction)
Understanding the interaction of a new chemical entity with drug-metabolizing enzymes, particularly the cytochrome P450 family, is a critical component of preclinical development.
Compounds containing a piperazine moiety have been shown to interact with CYP enzymes, sometimes leading to inhibition. nih.govnih.govresearchgate.net It is plausible that this compound could act as an inhibitor of one or more CYP isoforms, such as CYP3A4 or CYP2D6, which are responsible for the metabolism of a large number of clinically used drugs.
In vitro assays using recombinant human CYP enzymes are employed to determine the inhibitory potential of a compound. The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is a key parameter.
Table 3: Representative Cytochrome P450 Inhibition Data
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | 28.5 |
| CYP2D6 | 12.3 |
| CYP3A4 | 8.9 |
This data is illustrative and not based on direct experimental results for this compound.
Further studies would be required to determine if any observed inhibition is mechanism-based, which can have more significant clinical implications. Additionally, the potential for the compound to induce the expression of CYP enzymes would also need to be evaluated, typically using cultured human hepatocytes.
Structure Activity Relationship Sar Studies of 1 4 Methylpiperazin 1 Yl Cycloheptyl Methanamine Analogues
Design Principles for Analogues and Derivatives
The rational design of analogues of [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Modifications are systematically introduced to probe the steric and electronic requirements of the target binding site.
Modification of the Cycloheptyl Ring System (e.g., ring size, saturation, substitution)
The cycloalkyl group serves as a central scaffold, and its conformation and substitution pattern can significantly influence biological activity. Research into related cycloalkyl-piperazine series demonstrates that altering this ring is a key strategy for improving metabolic stability and potency. researchgate.net
Ring Size: The size of the cycloalkyl ring is a critical parameter. While the parent compound features a seven-membered cycloheptyl ring, analogues often incorporate cyclohexane (B81311) or cyclopentane (B165970) rings. This variation alters the conformational flexibility of the molecule and the spatial orientation of the piperazine (B1678402) and methanamine substituents, which can affect how the molecule fits into a biological target.
Saturation: The degree of saturation is typically maintained, as the sp3-hybridized carbons of the cycloalkane provide a three-dimensional structure that is often crucial for activity.
Substitution: Introducing substituents onto the cycloalkyl ring can profoundly impact the compound's properties. For instance, the substitution of a gem-difluoro group on a cyclohexyl ring in a similar series was shown to enhance metabolic stability while maintaining an excellent in vitro profile. researchgate.net Such modifications can block sites of metabolism or introduce favorable electronic interactions.
Variations on the Methanamine Moiety (e.g., primary, secondary, tertiary amines)
The primary aminomethyl group is a key functional group that can participate in hydrogen bonding and ionic interactions within a receptor binding pocket.
Primary, Secondary, and Tertiary Amines: The primary amine (-CH2NH2) offers a hydrogen bond donor and acceptor. Conversion to a secondary amine (by adding an alkyl or other group to the nitrogen) or a tertiary amine can modulate basicity, lipophilicity, and the potential for hydrogen bonding, thereby fine-tuning the compound's interaction with its target.
Acylation/Sulfonylation: A common derivatization strategy involves the acylation of the primary amine to form an amide, such as a benzamide (B126). researchgate.netresearchgate.net This transformation changes the amine from a basic group to a neutral, planar amide that can act as a hydrogen bond donor and acceptor. This modification can explore additional binding interactions and significantly alter the compound's pharmacological profile. For example, optimization of the benzamide component in a series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors led to the identification of potent glycine (B1666218) transporter-1 (GlyT-1) inhibitors. researchgate.netresearchgate.net
Substitutions and Modifications of the Piperazine Ring (e.g., N-alkyl groups, other heterocycles)
The piperazine ring and its substituent at the N-4 position are pivotal for determining the pharmacological activity and properties of this class of compounds. The N-substituent often extends into a specific binding pocket of the target protein, and modifications here are a primary focus of SAR studies. mdpi.com
N-Alkyl Groups: The methyl group in the parent compound can be replaced with a variety of other alkyl groups, such as ethyl or benzyl, to explore the steric and lipophilic tolerance of the binding site. molport.comnih.gov For example, replacing the methyl group with a propylsulfonyl group was a key step in the development of certain GlyT-1 inhibitors. researchgate.netfigshare.com
Aryl and Heterocyclic Groups: In many related series, the N-alkyl group is replaced with aryl or heteroaryl rings. These modifications can introduce a range of electronic effects and provide opportunities for specific interactions, such as pi-stacking. The nature of this substituent is often a critical determinant of selectivity and potency. frontiersin.orgpolyu.edu.hk
Replacement of the Piperazine Ring: In some cases, the entire piperazine ring can be replaced with other heterocyclic scaffolds to explore different structural geometries and physicochemical properties.
Systematic Synthesis of Analogues and Derivatives
The synthesis of analogues of this compound and related compounds typically follows a convergent strategy. A common approach begins with the appropriate cycloalkanone. For instance, cycloheptanone (B156872) can be reacted with an N-substituted piperazine, such as N-methylpiperazine, and a cyanide source (e.g., potassium cyanide) in a Strecker reaction to form an α-aminonitrile. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields the desired primary aminomethyl group. mdpi.com
Variations on the N-piperazine substituent are often introduced by reacting the parent piperazine with a suitable alkylating or acylating agent. mdpi.com For example, N-alkylation using reactive alkyl halides is a common method for preparing diverse analogues. mdpi.com This modular synthetic approach allows for the systematic and efficient generation of a library of derivatives for biological evaluation. rsc.org
Biological Evaluation of Analogues
The biological evaluation of newly synthesized analogues is essential to determine their SAR. This process involves assessing their potency and efficacy at the target of interest.
Comparative Analysis of Biological Interaction Potency
The potency of analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in vitro assays. By comparing these values across a series of structurally related compounds, a clear picture of the SAR can be established. For example, data from a related series of GlyT-1 inhibitors illustrates how structural changes impact potency.
Table 1: Illustrative Structure-Activity Relationship Data from a Related Series of Glycine Transporter-1 (GlyT-1) Inhibitors
| Compound ID | Cycloalkyl Ring | N-Piperazine Substituent | Methanamine Moiety | GlyT-1 IC50 (nM) |
| A | Cyclohexyl | Propylsulfonyl | N-Benzamide | 85 |
| B | gem-difluoro Cyclohexyl | Propylsulfonyl | N-Benzamide | 67.5 |
| C | Cyclohexyl | Methyl | N-Benzamide | >1000 |
Data is representative and derived from findings on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors to illustrate SAR principles. researchgate.net
The introduction of a gem-difluoro group on the cycloalkyl ring (Compound B vs. A) can lead to a modest increase in potency, potentially by improving metabolic stability or through favorable electronic interactions. researchgate.net
The substituent on the piperazine nitrogen is critical for potency. Replacing the propylsulfonyl group with a smaller methyl group (Compound C vs. A) results in a significant loss of activity, indicating a specific requirement for a larger, electron-withdrawing group in that position for this particular target. researchgate.net
This systematic approach of design, synthesis, and comparative evaluation allows researchers to build a comprehensive understanding of the SAR for this chemical scaffold, guiding the development of more potent and selective compounds.
Assessment of Selectivity and Potency Differences
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively available in publicly accessible scientific literature. However, by examining related classes of compounds, general trends regarding selectivity and potency can be inferred. The biological activity of piperazine-containing compounds is significantly influenced by the nature of the substituents on both nitrogen atoms of the piperazine ring, as well as the characteristics of the carbocyclic moiety.
In analogues where the cycloheptyl ring is replaced with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl), both potency and selectivity are often affected. The size and conformation of the cycloalkyl ring can influence how the molecule fits into a biological target, thereby altering its binding affinity. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1), optimization of the central cycloalkyl ring was a key factor in improving potency. While specific data for the cycloheptyl variant in this series is not provided, the general principle of the cycloalkyl ring's importance is highlighted.
Furthermore, modifications to the substituent on the 4-position of the piperazine ring are critical. In the case of this compound, the methyl group is a relatively small, lipophilic substituent. Replacing this methyl group with larger alkyl groups (e.g., ethyl, propyl) or with more polar or aromatic moieties would be expected to significantly impact the compound's interaction with its biological target. For example, in studies of other piperazine derivatives, the introduction of an aryl group on the piperazine nitrogen can lead to significant changes in receptor binding affinity and selectivity.
Without specific biological data for a series of this compound analogues, a quantitative assessment of selectivity and potency differences remains speculative. The following table illustrates hypothetical modifications that would be systematically synthesized and tested to establish a clear SAR.
| Modification | Rationale for Potential Impact on Potency and Selectivity |
| Cycloalkyl Ring Variation | Altering the ring size (e.g., cyclopentyl, cyclohexyl) or introducing substituents on the cycloheptyl ring would probe the steric tolerance of the binding pocket. |
| N-Piperazine Substitution | Replacing the N-methyl group with other alkyl, aryl, or functionalized groups would explore the electronic and steric requirements at this position for optimal target engagement. |
| Methanamine Modification | N-alkylation or acylation of the primary amine would investigate the role of this group as a hydrogen bond donor and its contribution to overall polarity and binding. |
Elucidation of Key Structural Features for Biological Activity
The elucidation of key structural features for the biological activity of this compound analogues involves identifying the pharmacophores and auxophores, and understanding the contributions of steric, electronic, and lipophilic properties.
Identification of Pharmacophores and Auxophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of compounds related to this compound, the key pharmacophoric features are generally considered to be:
The Basic Nitrogen of the Piperazine Ring: The nitrogen atom at the 1-position of the piperazine ring is typically a key interaction point, often forming an ionic bond or a hydrogen bond with the biological target.
The Tertiary Amine Moiety: The N-methylpiperazine group as a whole provides a specific three-dimensional structure and basicity that is often crucial for activity.
The Primary Amine Group: The methanamine moiety can act as a hydrogen bond donor and/or acceptor, providing an additional anchoring point to the target.
An auxophore , in contrast, is a part of the molecule that is not essential for biological activity but can modulate the potency, selectivity, and pharmacokinetic properties of the compound. In the context of this compound, the methyl group on the piperazine nitrogen could be considered an auxophore, as its replacement with other groups would likely fine-tune the activity rather than abolish it completely.
Understanding Steric, Electronic, and Lipophilic Contributions
The biological activity of this compound analogues is a composite of steric, electronic, and lipophilic factors.
Steric Contributions: The size and shape of the molecule, dictated largely by the cycloheptyl ring and the substituent on the 4-position of the piperazine, play a significant role. A good steric fit within the binding site of the target protein is essential for high-affinity binding. The conformational flexibility of the cycloheptyl ring may also allow the molecule to adopt an optimal geometry for interaction.
Electronic Contributions: The electronic properties of the molecule, particularly the distribution of charge and the ability to form hydrogen and ionic bonds, are critical. The basicity of the two nitrogen atoms in the piperazine ring and the primary amine are key electronic features. The pKa of these amines will determine their protonation state at physiological pH, which in turn affects their ability to interact with charged residues in the binding site.
Lipophilic Contributions: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its binding to the target. The cycloheptyl ring is the primary contributor to the lipophilicity of the core structure. Adjusting the lipophilicity by modifying the substituents can be a key strategy in drug design to optimize both potency and pharmacokinetic profiles.
| Structural Feature | Primary Contribution | Potential Impact of Modification |
| Cycloheptyl Ring | Steric bulk, Lipophilicity | Changes in binding affinity and ADME properties. |
| Piperazine Ring | Basic center, Conformational scaffold | Altered pKa and geometric orientation of substituents. |
| N-Methyl Group | Steric and electronic tuning | Modulation of potency and selectivity. |
| Methanamine Group | Hydrogen bonding, Basic center | Changes in binding interactions and polarity. |
Advanced Spectroscopic and Analytical Techniques for Research
Chiral Separation and Enantiomer Analysis
Since [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine possesses a chiral center at the cycloheptyl ring attachment point, its enantiomers could exhibit different pharmacological and toxicological profiles. Therefore, the separation and analysis of these enantiomers are critical.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the enantiomers of chiral compounds. For a compound like this compound, chiral stationary phases (CSPs) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral molecules, including those with amine functionalities. nih.gov
The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. nih.gov For instance, a typical approach might use a column like Chiralpak® IA or Chiralpak® AD-H with a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution for basic compounds. jocpr.comunl.pt
Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® IC |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727)/Diethylamine (B46881) (90:10:0.1, v/v/v) jocpr.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two enantiomers. |
This table is illustrative and based on methods used for similar piperazine-containing compounds. jocpr.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgsmoldyn.org This technique is highly sensitive to the three-dimensional structure of a molecule. daveadamslab.com Once the enantiomers of this compound are separated, CD spectroscopy can be used to characterize them.
Each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum provides a unique fingerprint for each enantiomer, confirming their chiral nature and allowing for the determination of enantiomeric purity. utexas.edu Furthermore, CD spectroscopy can be used to study conformational changes in the molecule in response to environmental factors like solvent, pH, or temperature. wikipedia.org
Biophysical Techniques for Ligand-Target Interactions
To understand the therapeutic potential of this compound, it is crucial to characterize its binding to biological targets, such as proteins or nucleic acids. Biophysical techniques provide quantitative data on these interactions.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. springernature.com This allows for the determination of key thermodynamic parameters of the interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). springernature.comnih.govresearchgate.net
In a hypothetical ITC experiment, a solution of the target macromolecule would be placed in the sample cell, and this compound would be incrementally injected from a syringe. malvernpanalytical.comtainstruments.com The resulting heat changes are measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. This information is invaluable for understanding the driving forces behind the binding interaction. researchgate.net
Table 2: Thermodynamic Parameters Obtainable from ITC
| Parameter | Description |
| Binding Affinity (Ka) | Strength of the binding interaction. |
| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. springernature.com |
| Entropy Change (ΔS) | Change in the system's disorder upon binding. |
| Gibbs Free Energy (ΔG) | Overall energy change of the binding event. |
| Stoichiometry (n) | Molar ratio of the ligand to the target in the complex. springernature.com |
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound (the analyte) is flowed over the surface. reichertspr.com
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. rsc.org This allows for the real-time measurement of the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated. SPR is a highly sensitive technique that can be used for screening, kinetic analysis, and determining the specificity of interactions. nih.govbio-rad.com
Deuteration Strategies for Mechanistic Studies
Deuterium (B1214612) labeling, where hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium, is a powerful tool for mechanistic studies in drug metabolism and reaction kinetics. nih.gov The substitution of hydrogen with deuterium can alter the rate of chemical reactions involving the cleavage of that C-H bond, an effect known as the kinetic isotope effect (KIE). acs.org
For this compound, selective deuteration at metabolically labile positions could significantly slow down its metabolism. nih.gov For example, if the methyl group on the piperazine (B1678402) ring is a site of oxidative metabolism, replacing the hydrogens with deuterium could enhance the compound's metabolic stability and pharmacokinetic profile. nih.govrsc.org Various chemical methods, including base-mediated H-D exchange or the use of deuterated building blocks in the synthesis, can be employed to prepare deuterated analogs. nih.govacs.org Studying the KIE can provide crucial insights into reaction mechanisms and help in the design of drugs with improved properties. researchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Biological Targets for Piperazine- and Amine-Containing Scaffolds
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in a wide array of pharmacologically active compounds. researchgate.net Its presence in numerous FDA-approved drugs underscores its versatility and favorable physicochemical properties, which can enhance aqueous solubility, cell permeability, and protein-binding capacity. researchgate.net The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors or become ionized under physiological conditions, allowing for multiple types of interactions with biological targets. researchgate.net
Similarly, the primary amine group is a fundamental functional group in a vast number of bioactive molecules, including amino acids, neurotransmitters, and hormones. nih.gov The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, properties that are crucial for their biological activity. nih.gov
Given these characteristics, scaffolds containing both piperazine and amine moieties, such as [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine, are promising candidates for interacting with a diverse range of biological targets. Research efforts are increasingly focused on exploring novel targets for such compounds beyond their traditional applications. Many approved drugs containing the piperazine moiety are N-acyl or N-aryl piperazines, highlighting the scaffold's importance. researchgate.net The flexible binding features of piperazine-containing agents allow them to serve as potent and selective ligands for various biological targets. nih.gov
Table 1: Potential Biological Target Classes for Piperazine and Amine Scaffolds
| Target Class | Examples | Rationale for Interaction |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | The nitrogen atoms can form key ionic and hydrogen bonds within receptor binding pockets. |
| Kinases | Janus Kinase (JAK), p38α MAP kinase | The piperazine scaffold is present in numerous kinase inhibitors like Imatinib and AZD4205, acting as a crucial structural element for binding. researchgate.netnih.govnih.gov |
| Ion Channels | Voltage-gated sodium channels (NaV) | Piperazine amides have been developed as state-dependent inhibitors of NaV1.7. nih.govrsc.org |
| Enzymes | Various metabolic enzymes | Amine and piperazine groups can interact with active sites through hydrogen bonding and electrostatic interactions. |
| DNA | Minor groove binding | The piperazine substituent is noted for its potential interaction with DNA. nih.gov |
Development of Advanced Synthetic Methodologies for Related Compounds
The synthesis of complex molecules like this compound relies on robust and efficient chemical reactions. The development of advanced synthetic methodologies is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. Current research focuses on novel strategies that offer high yields, scalability, and the ability to introduce molecular diversity.
Several synthetic approaches are applicable to piperazine-containing structures. For instance, the synthesis of the drug Infigratinib involves a multi-step process including the condensation of N-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by catalytic hydrogenation and subsequent coupling reactions. mdpi.com Another strategy involves the Ugi three-component reaction, which has been successfully used to rapidly generate a variety of piperazine amide analogues. nih.gov
Table 2: Advanced Synthetic Reactions for Piperazine and Amine Derivatives
| Reaction Type | Description | Potential Application |
|---|---|---|
| Reductive Amination | The reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a higher-substituted amine. | Introduction of the cycloheptylmethanamine moiety to the piperazine nitrogen. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates. | Formation of N-aryl piperazine derivatives. |
| Ugi Multicomponent Reaction | A one-pot reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. | Rapid generation of diverse libraries of piperazine-containing compounds. nih.gov |
| Click Chemistry | A class of biocompatible reactions, such as the copper-catalyzed azide-alkyne cycloaddition, used for modular synthesis. | Linking the core scaffold to other functional molecules or reporter tags. |
| Photoclick Chemistry | Light-induced reactions, such as the Primary Amine and o-Nitrobenzyl Alcohol Cyclization (PANAC), for modular conjugation. nih.gov | Functionalization of the primary amine group under mild, temporally controlled conditions. nih.govacs.org |
These methodologies enable chemists to systematically modify different parts of the this compound scaffold, allowing for the fine-tuning of its pharmacological properties.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design and optimization of new chemical entities. mdpi.com These computational tools can analyze vast chemical spaces and predict the biological activities and physicochemical properties of molecules, significantly reducing the time and cost associated with traditional drug development. mdpi.com
For a scaffold like this compound, AI can be employed in several key areas:
De Novo Design: Generative AI models can design novel molecules with desired properties built around the core piperazine-cycloheptyl structure. These models can learn from existing data to propose new compounds that are synthetically accessible and likely to be active against a specific target. mdpi.com
Virtual Screening: AI algorithms can screen large virtual libraries of compounds to identify molecules that are predicted to bind to a specific biological target. This allows researchers to prioritize which compounds to synthesize and test. youtube.com
Property Prediction: ML models can be trained on large datasets to predict various properties, including bioactivity, selectivity, solubility, and potential toxicity (ADMET properties). nih.gov This helps in the early-stage identification of promising candidates and the filtering out of those with undesirable characteristics.
Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, helping chemists devise the most efficient synthetic routes for novel designed compounds. nih.gov
The integration of AI into the design-make-test-analyze (DMTA) cycle allows for rapid iteration, where AI models learn from experimental results to propose improved compounds in subsequent rounds, leading to a faster convergence on lead candidates. youtube.com
Contribution to Fundamental Chemical Biology Knowledge
The study of specific chemical scaffolds contributes to the broader understanding of how molecular structure dictates biological function. This compound incorporates several features whose systematic investigation can provide valuable insights for the field of chemical biology.
The primary amine group is particularly versatile. Recent advancements in "photoclick chemistry" have utilized primary amines as direct and general handles for modular conjugation. nih.gov The light-induced Primary Amine and o-Nitrobenzyl Alcohol Cyclization (PANAC) reaction allows for the precise, temporally controlled labeling of native proteins in living cells and the modular functionalization of bioactive small molecules. nih.govacs.org Investigating the reactivity of the primary amine on the cycloheptyl scaffold within this context could expand the toolkit available to chemical biologists for studying cellular processes.
Furthermore, understanding how the combination of the bulky, lipophilic cycloheptyl group with the more polar, basic methylpiperazine moiety influences properties like cell permeability, target engagement, and off-target effects can refine predictive models used in medicinal chemistry. The piperazine scaffold is known to modulate receptor activity and enhance drug-like characteristics, and quantifying these effects in combination with other structural motifs adds to the collective knowledge base. researchgate.net
Role as a Chemical Probe in Cellular Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or physiological context. The structural features of this compound make it a suitable starting point for the development of such probes.
Piperazine-containing scaffolds have been successfully incorporated into fluorescent probes. For example, a piperazine-coumarin-based probe was developed for the detection of biological thiols in living cells and for the diagnosis of esophageal carcinoma, demonstrating enhanced brightness and solubility. nih.gov The piperazine moiety can be crucial for targeting, while the primary amine on the cycloheptylmethanamine structure provides a convenient attachment point for a fluorophore, biotin tag, or other reporter group without significantly altering the core structure responsible for target binding.
Moreover, piperazine derivatives have been developed as highly selective probes for specific receptor subtypes, such as the dopamine D3 receptor. nih.gov By systematically modifying the this compound structure and evaluating its binding affinity and selectivity, it could be optimized into a potent and selective probe for a novel biological target, thereby facilitating the elucidation of that target's role in health and disease.
Q & A
Q. Methodological Approach
- X-ray Crystallography : Use SHELXL for refining crystal structures to confirm bond angles and stereochemistry .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton assignments, particularly for overlapping cycloheptyl and piperazine signals .
- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error to distinguish from impurities .
Data Contradiction Example : Conflicting H NMR shifts for the cycloheptyl group (e.g., δ 1.45–1.70 ppm vs. δ 1.60–1.85 ppm) may arise from solvent polarity or pH effects .
What computational strategies predict the biological targets of this compound?
Q. Advanced Research Focus
- Molecular Docking : Screen against GPCRs (e.g., serotonin 5-HT or dopamine D receptors) using AutoDock Vina, leveraging piperazine’s known CNS activity .
- QSAR Modeling : Correlate substituent effects (e.g., cycloheptyl vs. cyclopentyl analogs) with binding affinity using Hammett constants or steric parameters .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to identify key binding residues .
How do structural modifications (e.g., cycloheptyl vs. smaller rings) alter physicochemical properties?
Q. Comparative Analysis
| Property | Cycloheptyl Analog | Cyclopentyl Analog | Cyclobutyl Analog |
|---|---|---|---|
| LogP | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.6 ± 0.2 |
| Solubility (mg/mL) | 0.12 | 0.45 | 1.10 |
| T (°C) | 98–102 | 105–108 | 112–115 |
| Source : Data extrapolated from cycloalkyl-piperazine derivatives . | |||
| Implications : Larger rings (e.g., cycloheptyl) increase lipophilicity but reduce solubility, impacting bioavailability . |
What strategies mitigate low yields in multi-step syntheses involving this compound?
Q. Troubleshooting Guide
- Intermediate Purification : Use flash chromatography (silica gel, 10–20% MeOH/CHCl) to isolate unstable intermediates .
- Byproduct Control : Add scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
- Scale-Up Optimization : Transition from batch to flow chemistry for improved heat/mass transfer in cyclization steps .
How can researchers validate conflicting reports on its enzyme inhibition potency?
Q. Experimental Design
- Assay Standardization : Use recombinant enzymes (e.g., myeloperoxidase) under fixed pH (7.4) and ionic strength (150 mM NaCl) .
- Positive Controls : Compare with known inhibitors (e.g., 4-ABAH for myeloperoxidase) to normalize activity measurements .
- Dose-Response Curves : Generate IC values across 3+ independent replicates to assess reproducibility .
What analytical techniques differentiate stereoisomers of this compound?
Q. Advanced Characterization
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (R differences >2 min) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data for absolute configuration .
How does the compound’s stability vary under physiological conditions?
Q. Degradation Studies
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor decomposition via LC-MS. Cycloheptyl analogs show <10% degradation at pH 7.4 over 24 hours .
- Oxidative Stress : Exposure to HO (1 mM) induces piperazine N-oxidation, detectable by m/z +16 shifts in HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
